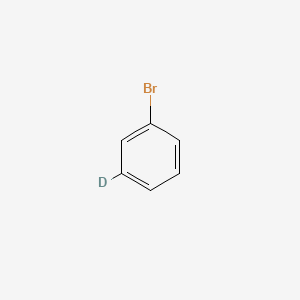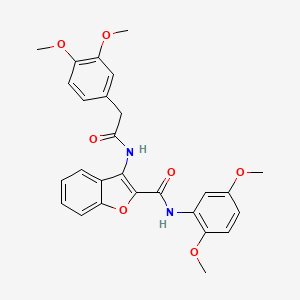
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BPP-9a and is a potent and selective inhibitor of the dopamine transporter.
Mecanismo De Acción
BPP-9a acts by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can have various effects on behavior and cognition. BPP-9a has been shown to be highly selective for the dopamine transporter and does not affect other monoamine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPP-9a depend on the dose and duration of treatment. In general, BPP-9a has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. BPP-9a has also been shown to be effective in reducing cocaine-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPP-9a in lab experiments is its high selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine transporter inhibition on behavior and cognition without affecting other monoamine transporters. However, one of the limitations of using BPP-9a is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for the use of BPP-9a in scientific research. One area of interest is the role of dopamine transporters in psychiatric disorders such as depression and schizophrenia. BPP-9a could be used to investigate the effects of dopamine transporter inhibition on these disorders. Another area of interest is the development of more potent and selective dopamine transporter inhibitors for use in clinical settings. BPP-9a could serve as a starting point for the development of such compounds. Finally, BPP-9a could be used in combination with other drugs to investigate the effects of dopamine transporter inhibition on behavior and cognition.
Métodos De Síntesis
The synthesis of BPP-9a involves several steps, including the protection of the amine group of piperidine with tert-butyl carbamate, bromination of the 2-phenylpropanoic acid, coupling of the brominated acid with the protected piperidine, and deprotection of the tert-butyl carbamate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BPP-9a has been extensively used in scientific research as a tool to study the role of dopamine transporters in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. BPP-9a has been used to investigate the effects of dopamine transporter inhibition on behavior, cognition, and addiction.
Propiedades
IUPAC Name |
4-[[3-(2-bromophenyl)propanoylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUAXDXEUJMJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)

![1-Prop-2-enoyl-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2909602.png)


![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)



![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)


